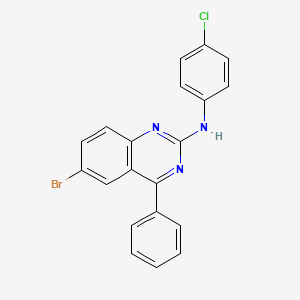
6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile, 4-chloroaniline, and bromobenzene.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving 2-aminobenzonitrile and 4-chloroaniline under acidic conditions.
Bromination: The bromination of the quinazoline core is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Chemical Reactions Analysis
6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit the epidermal growth factor receptor tyrosine kinase (EGFR-TK).
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: In chemistry, the compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine involves the inhibition of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). The compound binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine can be compared with other quinazoline derivatives, such as:
Properties
Molecular Formula |
C20H13BrClN3 |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C20H13BrClN3/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)25-20(24-18)23-16-9-7-15(22)8-10-16/h1-12H,(H,23,24,25) |
InChI Key |
HWXZGRDHCICWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















